(R)-2-Methylbutanoic acid
CAS No.: 32231-50-8
Cat. No.: VC21110803
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32231-50-8 |
---|---|
Molecular Formula | C5H10O2 |
Molecular Weight | 102.13 g/mol |
IUPAC Name | (2R)-2-methylbutanoic acid |
Standard InChI | InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 |
Standard InChI Key | WLAMNBDJUVNPJU-SCSAIBSYSA-N |
Isomeric SMILES | CC[C@@H](C)C(=O)O |
SMILES | CCC(C)C(=O)O |
Canonical SMILES | CCC(C)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Configuration
(R)-2-Methylbutanoic acid is the (R)-enantiomer of 2-methylbutanoic acid, with the molecular formula C5H10O2. It features a chiral center at the second carbon, with the R configuration indicating the specific three-dimensional arrangement of atoms around this stereogenic center. The compound has a carboxylic acid functional group and a branched carbon chain with a methyl substituent at the alpha position .
Various structural representations help scientists identify and work with this compound in research settings. These representations include standardized notation systems used in chemical databases and literature:
Table 1: Structural Representations of (R)-2-Methylbutanoic Acid
Representation Type | Notation |
---|---|
SMILES | CCC@@HC(=O)O |
InChI | InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 |
InChIKey | WLAMNBDJUVNPJU-SCSAIBSYSA-N |
Physical and Chemical Properties
Understanding the physicochemical properties of (R)-2-methylbutanoic acid is essential for predicting its behavior in various applications and chemical reactions. The compound possesses moderate lipophilicity and hydrogen bonding capacity, influencing its solubility and interactions with biological systems.
Table 2: Physical and Chemical Properties of (R)-2-Methylbutanoic Acid
Nomenclature and Identification
Synonyms and Alternative Names
(R)-2-Methylbutanoic acid is known by several names in scientific literature and commercial contexts. These alternative designations often reflect different naming conventions or historical nomenclature practices.
Table 3: Common Synonyms for (R)-2-Methylbutanoic Acid
Synonym |
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(R)-2-Methylbutyric acid |
(2R)-2-methylbutanoic acid |
(2R)-2-methylbutyric acid |
(-)-2-Methylbutanoic acid |
(R)-(-)-2-Methylbutanoic acid |
Chemical Identifiers
Identifier Type | Value |
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CAS Registry Number | 32231-50-8 |
European Community (EC) Number | 995-236-2 |
ChEBI ID | CHEBI:45525 |
ChEMBL ID | CHEMBL1162483 |
DSSTox Substance ID | DTXSID8091536 |
PubChem CID | 6950479 |
Natural Occurrence and Biological Significance
Sources in Nature
(R)-2-Methylbutanoic acid has been detected in several plant species, suggesting its potential ecological significance. The compound's presence in these plants may contribute to their characteristic aromas, flavors, or biological activities.
Table 5: Natural Sources of (R)-2-Methylbutanoic Acid
Plant Species | Family | Notes |
---|---|---|
Veratrum album | Melanthiaceae | Also known as white hellebore |
Angelica archangelica | Apiaceae | Used in traditional medicine |
Vaccinium vitis-idaea | Ericaceae | Commonly known as lingonberry |
The occurrence of (R)-2-methylbutanoic acid in these diverse plant species indicates its widespread distribution in the plant kingdom and suggests multiple independent evolutionary pathways for its biosynthesis .
Role in Insect Communication
One of the most fascinating biological roles of (R)-2-methylbutanoic acid is its function as a component of insect sex pheromones. The compound forms esters with specific alcohols to create pheromone components that facilitate communication between individuals of certain insect species.
In the Madeira mealybug (Phenacoccus madeirensis), (R)-2-methylbutanoic acid forms an ester with trans-1R,3R-chrysanthemyl alcohol, creating a compound that serves as an attractant for male mealybugs. Field bioassays conducted in northern Taiwan demonstrated that synthetic trans-1R,3R-chrysanthemyl R-2-methylbutanoate effectively attracted male P. madeirensis mealybugs when released from plastic tube dispensers .
The research revealed the critical importance of stereochemistry in pheromone activity. When different stereoisomers of chrysanthemyl 2-methylbutanoate were tested, the naturally occurring stereoisomer containing (R)-2-methylbutanoic acid proved most effective. Notably, the stereochemistry of the acid moiety (the (R)-2-methylbutanoic acid component) proved more critical than that of the alcohol portion in determining attractive properties .
Applications and Research
Analytical and Metabolic Studies
Modified versions of (R)-2-methylbutanoic acid, particularly isotopically labeled derivatives, serve important functions in analytical chemistry and metabolic research. (R)-2-Methylbutanoic acid-d3, a deuterium-labeled analog with the molecular formula C5H7D3O2, can be employed as an internal standard in quantitative analyses or as a tracer in metabolic investigations .
Isotopically labeled compounds retain the chemical behavior of their unlabeled counterparts while being distinguishable by mass spectrometric techniques, making them valuable tools for tracking specific molecules through complex biological systems or chemical reactions. The availability of deuterated (R)-2-methylbutanoic acid enhances research capabilities in fields ranging from pharmacokinetics to environmental monitoring .
Synthesis and Reactions
Esterification
Esterification represents one of the most important reactions of (R)-2-methylbutanoic acid, with particular relevance to both laboratory synthesis and its natural biological functions. The compound readily undergoes esterification with alcohols in acidic conditions, forming chiral esters with specific stereochemical properties.
When (R)-2-methylbutanoic acid reacts with racemic butan-2-ol in acidic conditions, two different diastereomeric products are formed. This results from the fixed stereochemistry of the acid component combined with the two different stereochemical configurations (R and S) present in the racemic alcohol mixture .
The reaction proceeds through a typical esterification mechanism involving protonation of the carbonyl group, nucleophilic attack by the alcohol, and subsequent dehydration steps. The stereochemistry of the acid moiety remains unchanged during this process, allowing for the creation of stereochemically defined ester products .
Stereochemical Considerations
The stereochemistry of (R)-2-methylbutanoic acid plays a crucial role in determining the properties and activities of its derivatives. This is particularly evident in both chemical synthesis and biological systems.
In esterification reactions with chiral alcohols, the fixed (R) configuration of 2-methylbutanoic acid combines with the stereochemistry of the alcohol to produce diastereomeric products with distinct physical and chemical properties. This stereochemical relationship is fundamental to understanding the behavior of these compounds in various applications .
The biological significance of stereochemistry is dramatically demonstrated in pheromone studies, where the specific three-dimensional structure of (R)-2-methylbutanoic acid esters determines their ability to function as communication signals. The research on Madeira mealybug pheromones revealed that the stereochemically defined trans-1R,3R-chrysanthemyl R-2-methylbutanoate was significantly more attractive than other stereoisomers, highlighting the exquisite molecular recognition involved in biological systems .
Analytical Methods
Isotopic Labeling Applications
Isotopically labeled versions of (R)-2-methylbutanoic acid provide powerful tools for research in various scientific disciplines. (R)-2-Methylbutanoic acid-d3, containing three deuterium atoms, has a molecular weight of 105.15 g/mol compared to 102.13 g/mol for the unlabeled compound. This mass difference allows for precise tracking in complex matrices using mass spectrometry techniques .
Applications of deuterated (R)-2-methylbutanoic acid include:
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Internal standardization in quantitative analyses
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Metabolic pathway investigations
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Pharmacokinetic studies
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Reaction mechanism elucidation
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Environmental fate monitoring
Physical State | Temperature | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
The compound typically exists as a solid at room temperature but can be dissolved in various organic solvents including DMSO, ethanol, and DMF for experimental applications .
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